Makisterone A is a natural product found in Taxus cuspidata, Dysdercus cingulatus, and other organisms with data available.
Makisterone A
CAS No.: 20137-14-8
Cat. No.: VC21346050
Molecular Formula: C28H46O7
Molecular Weight: 494.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20137-14-8 |
---|---|
Molecular Formula | C28H46O7 |
Molecular Weight | 494.7 g/mol |
IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Standard InChI | InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 |
Standard InChI Key | IJRBORPEVKCEQD-JMQWOFAPSA-N |
Isomeric SMILES | C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O |
SMILES | CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Canonical SMILES | CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Chemical Structure and Properties
Molecular Formula and Weight
Makisterone A is represented by the molecular formula , with a molecular weight of 494.7 g/mol . This formula reflects its complex steroidal structure comprising multiple hydroxyl groups and methyl substitutions.
Structural Characteristics
Makisterone A's structure is characterized by a cyclopenta[a]phenanthrene backbone typical of steroids. It includes multiple hydroxyl groups at specific positions (e.g., 2β, 3β, 14α) that contribute to its biological activity . The stereochemistry of the molecule is defined by several chiral centers, making it highly specific in its interactions with biological receptors.
The IUPAC name for Makisterone A is:
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one .
Computational Descriptors
The InChI string for Makisterone A is:
InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H7
.
Its SMILES notation is:
CC(O)(C)[C@H](C)C[C@@H](O)[C@](C)(O)[C@@]1([H])CC[C@@]2(O)C3=CC([C@]4([H])C[C@@H](O)[C@@H](O)C[C@]4(C)[C@@]3([H])CC[C@@]21C)=O
.
These computational descriptors are essential for database indexing and cheminformatics applications.
Biological Functions
Role in Insects
Makisterone A functions as an ecdysteroid in insects. It binds to ecdysone receptors with high specificity and affinity (nanomolar range), triggering molting processes critical for growth and metamorphosis . The compound's activity is comparable to that of ecdysone—the primary molting hormone in arthropods—but exhibits unique receptor-binding dynamics due to its structural variations.
Role in Plants
In plants like Mikania micrantha (mile-a-minute vine), Makisterone A acts as a brassinosteroid hormone. It regulates key physiological processes such as:
-
Cell Elongation: Enhances the elongation of plant cells by modulating cytoskeletal dynamics.
-
Stress Tolerance: Improves resilience against abiotic stressors like drought and salinity.
-
Seed Germination: Stimulates germination through hormonal signaling pathways .
The compound's dual roles underscore its importance in both entomology and botany.
Mechanisms of Action
Interaction with Ecdysone Receptors
Makisterone A binds to heterodimeric ecdysone receptors composed of EcR (ecdysone receptor) and USP (ultraspiracle protein). This interaction induces conformational changes that activate transcriptional cascades essential for molting . The process involves upregulation of genes responsible for cuticle synthesis and degradation.
Modulation of Gene Expression in Plants
In plants, Makisterone A interacts with brassinosteroid receptors such as BRI1 (Brassinosteroid Insensitive 1). This binding initiates signal transduction pathways that regulate gene expression related to growth and stress responses .
Applications
Agricultural Science
Makisterone A's ability to enhance stress tolerance and promote growth makes it a candidate for improving crop yields under challenging environmental conditions . Its application could revolutionize sustainable agriculture by reducing reliance on chemical fertilizers.
Pest Control
The compound's role as an ecdysteroid suggests potential applications in pest management by disrupting insect molting cycles . This approach offers an eco-friendly alternative to synthetic pesticides.
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